REACTION_CXSMILES
|
[N:1]1([CH:6]([CH3:12])C(OCC)=O)[CH:5]=[CH:4][N:3]=[N:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].C1C[O:24][CH2:23]C1>>[N:1]1([CH2:6][CH2:12][CH2:23][OH:24])[CH:5]=[CH:4][N:3]=[N:2]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
8.96 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled at 0° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (94/6)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |